molecular formula C7H2F4N2 B13719183 4-Fluoro-6-(trifluoromethyl)nicotinonitrile

4-Fluoro-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B13719183
M. Wt: 190.10 g/mol
InChI Key: LJTRLUPNZSNQMQ-UHFFFAOYSA-N
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Description

4-Fluoro-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2F4N2. It is a member of the pyridine family and contains both fluorine and nitrile functional groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-(trifluoromethyl)nicotinonitrile typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under cyclization conditions with a catalyst such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide. The reaction temperature ranges from 50 to 100°C, and the reaction time is between 3 to 9 hours .

Industrial Production Methods

For industrial production, the process involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials. The reaction is carried out in a reactor with stirring, and the reaction temperature is maintained between -10 to 30°C. The acylation step produces 4-ethoxy-1,1,1-trifluoro-3-alkene-2-ketone, which is then cyclized to form this compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide and potassium hydroxide, as well as oxidizing agents and reducing agents. The reaction conditions vary depending on the desired product and the type of reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives of this compound with different functional groups.

Scientific Research Applications

4-Fluoro-6-(trifluoromethyl)nicotinonitrile is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 4-Fluoro-6-(trifluoromethyl)nicotinonitrile include:

  • 4-(Trifluoromethyl)nicotinonitrile
  • 4-Fluoro-3-(trifluoromethyl)benzonitrile
  • 4-Fluoro-2-(trifluoromethyl)pyridine

Uniqueness

This compound is unique due to its specific combination of fluorine and nitrile functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various scientific research applications .

Properties

Molecular Formula

C7H2F4N2

Molecular Weight

190.10 g/mol

IUPAC Name

4-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H2F4N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H

InChI Key

LJTRLUPNZSNQMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C#N)F

Origin of Product

United States

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